N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation of 3-hydroxy-2-naphthohydrazide with an aldehyde or ketone containing the 4-[(4-chlorobenzyl)oxy]phenyl group. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes or chemical reactions. The exact pathways involved would require detailed studies using techniques such as molecular docking, enzyme assays, or cell-based assays.
Comparison with Similar Compounds
Similar Compounds
Naphthohydrazides: Compounds with similar hydrazide functional groups attached to a naphthalene ring.
Chlorobenzyl Derivatives: Compounds containing the 4-chlorobenzyl group.
Phenylmethylidene Derivatives: Compounds with a phenylmethylidene moiety.
Uniqueness
N’-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-3-hydroxy-2-naphthohydrazide is unique due to the combination of its structural features, which may confer specific biological or chemical properties not found in other similar compounds. Its unique structure allows for specific interactions with molecular targets, leading to distinct activities and applications.
Properties
Molecular Formula |
C25H19ClN2O3 |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN2O3/c26-21-9-5-18(6-10-21)16-31-22-11-7-17(8-12-22)15-27-28-25(30)23-13-19-3-1-2-4-20(19)14-24(23)29/h1-15,29H,16H2,(H,28,30)/b27-15+ |
InChI Key |
ZWWGXQGBMHWQMF-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.